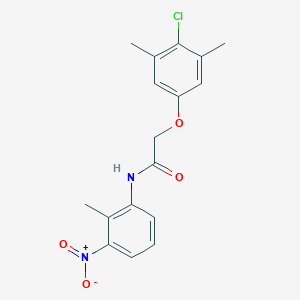
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide, also known as A-769662, is a small molecule activator of adenosine monophosphate-activated protein kinase (AMPK). AMPK is a key regulator of cellular metabolism and energy homeostasis, making A-769662 a promising candidate for the treatment of metabolic disorders such as diabetes and obesity.
Wirkmechanismus
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that promote phosphorylation of the α-subunit and subsequent activation of downstream metabolic pathways. AMPK activation by 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide leads to increased glucose uptake and fatty acid oxidation, as well as inhibition of gluconeogenesis and lipogenesis.
Biochemical and Physiological Effects:
In addition to its metabolic effects, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has been shown to have anti-inflammatory and neuroprotective effects in animal models. It has also been shown to improve cognitive function and reduce anxiety-like behavior in mice.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide is a potent and selective activator of AMPK, making it a valuable tool for studying the role of AMPK in cellular metabolism and disease. However, its solubility and stability can be a limitation in certain experimental settings, and its effects on other signaling pathways and cellular processes must be carefully considered.
Zukünftige Richtungen
Future research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide could focus on its potential therapeutic applications in metabolic disorders and cancer, as well as its effects on inflammation and neuroprotection. Further studies could also investigate the molecular mechanisms underlying its effects on cognitive function and behavior. Additionally, the development of more potent and selective AMPK activators could lead to improved therapeutic options for these conditions.
Synthesemethoden
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide can be synthesized using a multistep process involving the reaction of 4-chloro-3,5-dimethylphenol with 2-methyl-3-nitrobenzoyl chloride, followed by the addition of acetic anhydride and triethylamine. The resulting intermediate is then coupled with 2-aminoacetophenone to yield 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has been extensively studied for its potential therapeutic applications in metabolic disorders. It has been shown to activate AMPK in vitro and in vivo, leading to improved glucose uptake and insulin sensitivity in animal models of type 2 diabetes and obesity. 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has also been investigated for its potential anti-cancer effects, as AMPK activation has been shown to inhibit tumor growth and promote apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-10-7-13(8-11(2)17(10)18)24-9-16(21)19-14-5-4-6-15(12(14)3)20(22)23/h4-8H,9H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIKPFIRRCRPLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(2-methyl-3-nitrobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5804330.png)
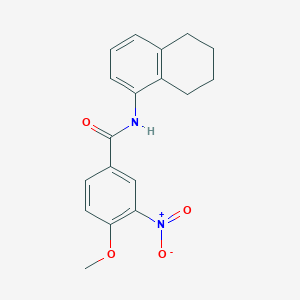
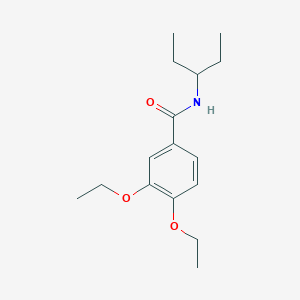


![2-oxo-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5804368.png)
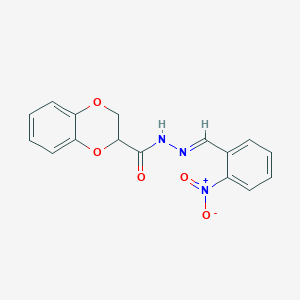
![2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5804380.png)
![2,6-dimethyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5804381.png)

![3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5804393.png)
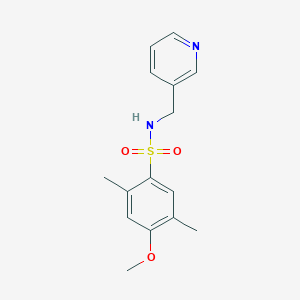
![N-(4-bromo-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5804407.png)
